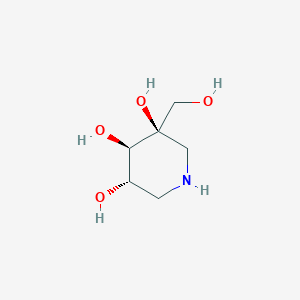
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is a chemical compound with a specific stereochemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of three hydroxyl groups and one hydroxymethyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves multiple steps. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, followed by selective hydroxylation. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation and enzymatic processes to achieve high yields and purity. The choice of catalysts and enzymes is crucial to ensure the stereochemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, sulfonates, or other substituted derivatives.
Scientific Research Applications
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-1-[5-(nonyloxy)pentyl]-3,4,5-piperidinetriol
- 2-Heptadecyl-6-(hydroxymethyl)-3,4,5-piperidinetriol
Uniqueness
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
664355-16-2 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-3-6(11)2-7-1-4(9)5(6)10/h4-5,7-11H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
OXCYMYPLNFRTNJ-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@](CN1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(CN1)(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
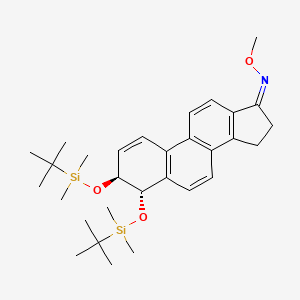
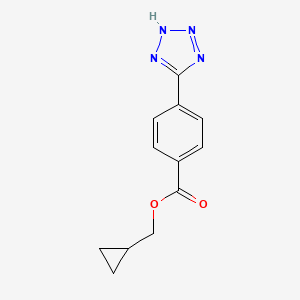


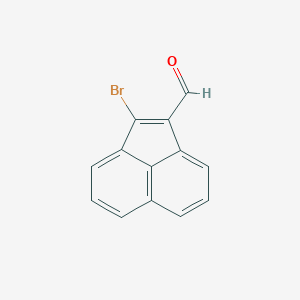
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)

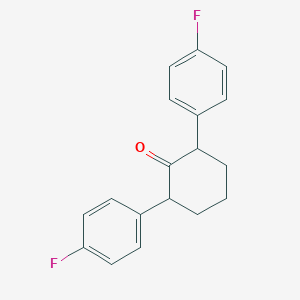
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)
